molecular formula C18H25FN2O B3800500 4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine

4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine

Cat. No.: B3800500
M. Wt: 304.4 g/mol
InChI Key: LOQBNTCAVFNXEK-HNQUOIGGSA-N
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Description

4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine is a complex organic compound that features a morpholine ring attached to a piperidine ring, which is further substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The fluorophenyl group is introduced through a series of reactions, including halogenation and subsequent coupling reactions. Common reagents used in these reactions include halogenating agents like N-bromosuccinimide (NBS) and coupling agents such as palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group plays a crucial role in binding to these targets, while the piperidine and morpholine rings contribute to the overall stability and bioavailability of the compound. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-[(E)-3-(2,6-difluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine
  • 4-[1-[(E)-3-(4-chlorophenyl)prop-2-enyl]piperidin-3-yl]morpholine

Uniqueness

4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine is unique due to the presence of the fluorophenyl group, which imparts specific electronic properties and enhances its binding affinity to molecular targets. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

4-[1-[(E)-3-(4-fluorophenyl)prop-2-enyl]piperidin-3-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-17-7-5-16(6-8-17)3-1-9-20-10-2-4-18(15-20)21-11-13-22-14-12-21/h1,3,5-8,18H,2,4,9-15H2/b3-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQBNTCAVFNXEK-HNQUOIGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC=CC2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C/C=C/C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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